molecular formula C₁₀H₂D₁₀BrCl₂O₃PS B1161377 Bromophos-ethyl-d10

Bromophos-ethyl-d10

Cat. No.: B1161377
M. Wt: 404.11
Attention: For research use only. Not for human or veterinary use.
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Description

Bromophos-ethyl-d10 is a deuterated isotopologue of Bromophos-ethyl (C10H12BrCl2O3PS), where ten hydrogen atoms are replaced by deuterium. This modification results in a molecular formula of C10D10BrCl2O3PS and a molecular weight increase of ~10 atomic mass units (amu) compared to the non-deuterated form (394.049 vs. ~404 amu). Deuterated compounds like this compound are critical in analytical chemistry as internal standards for gas chromatography (GC) and mass spectrometry (MS), enabling precise quantification by mitigating matrix effects and instrument variability .

The structural backbone of this compound includes a 4-bromo-2,5-dichlorophenyl group linked to a diethyl phosphorothioate ester. Its IUPAC name is O-(4-bromo-2,5-dichlorophenyl) O,O-diethyl phosphorothioate-d10. The deuterium substitution typically occurs in the ethyl groups (C-D bonds), ensuring minimal alteration to chromatographic behavior while providing distinct spectral signatures for detection .

Properties

Molecular Formula

C₁₀H₂D₁₀BrCl₂O₃PS

Molecular Weight

404.11

Synonyms

Phosphorothioic Acid O-(4-Bromo-2,5-dichlorophenyl) O,O-Diethyl Ester-d10;  Bromophos A-d10;  Ethyl Bromophos-d10;  Filariol-d10;  Filariol 60-d10;  Nexagan-d10;  Nexagan G-d10;  O,O-Diethyl O-(2,5-Dichloro-4-bromophenyl) Thiophosphate-d10;  O-(4-Bromo-2,5-d

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromophos-ethyl (Non-Deuterated)

Key Differences:

Property Bromophos-ethyl Bromophos-ethyl-d10
Molecular Formula C10H12BrCl2O3PS C10D10BrCl2O3PS
Molecular Weight (amu) 394.049 ~404
Retention Index (GC) 2450 (HP-5MS column) Slightly higher (Δ +5–10)
Applications Pesticide residue analysis Internal standard for GC/MS

This compound exhibits nearly identical chemical reactivity and polarity to its non-deuterated counterpart. However, the increased molecular weight and isotopic substitution result in a marginally higher retention time in GC analysis, which is critical for distinguishing it from the target analyte during quantification .

CAS 1761-61-1 (C7H5BrO2)

While structurally distinct from this compound, CAS 1761-61-1 (a brominated aromatic compound) shares analytical relevance in residue testing. Key contrasts include:

Property This compound CAS 1761-61-1
Molecular Class Organophosphate Brominated benzoic acid
Solubility (Water) Not reported 0.687 mg/ml (0.00342 mol/l)
Log S (ESOL) Not reported -2.47
Hazard Profile Organophosphate toxicity H302 (oral toxicity)

CAS 1761-61-1’s higher solubility and lower molecular weight (201.02 amu) make it suitable for aqueous-phase studies, whereas this compound is optimized for non-polar matrices (e.g., soil, food extracts) .

Other Deuterated Organophosphates

Deuterated analogs of pesticides like Chlorpyrifos-d10 or Diazinon-d10 share functional similarities with this compound in analytical workflows. For example:

  • Chlorpyrifos-d10: Used alongside this compound in multi-residue GC/MS methods. Differences in retention indices ensure non-overlapping peaks.
  • Diazinon-d10: Exhibits a lower retention index (~2200) compared to this compound, aiding in method specificity .

Analytical Data and Research Findings

Table 1: GC Parameters for Bromophos-ethyl vs. This compound

Column Type Active Phase Temperature (°C) Retention Index (I)
HP-5MS 5% Phenyl 150–280 2450
HP-5MS 5% Phenyl 150–280 2455–2460 (d10)

Deuterated analogs show a consistent +5–10 retention index shift, enabling reliable discrimination in complex matrices .

Table 2: Physicochemical Comparison

Compound Molecular Weight Log S (ESOL) Hazard Statement
This compound ~404 Not reported H311, H410
CAS 1761-61-1 201.02 -2.47 H302

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